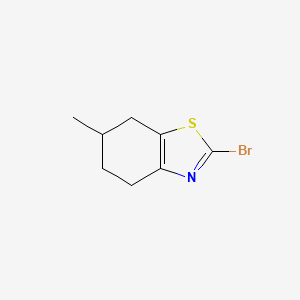

2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole” is a chemical compound with the CAS Number: 1245128-31-7 . It has a molecular weight of 232.14 . The compound is typically stored at 4°C and is in liquid form .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H10BrNS/c1-5-2-3-6-7(4-5)11-8(9)10-6/h5H,2-4H2,1H3 .Physical and Chemical Properties Analysis

The compound has a boiling point of 289.2±9.0 C at 760 mmHg . It is in liquid form .Scientific Research Applications

Synthesis and Stability

The synthesis of benzothiazole derivatives, including their bromo and methyl-substituted forms, plays a crucial role in chemical research due to their relative stability and high electrophilic properties. Such compounds are rapidly converted in weakly alkaline media to their corresponding anti-diazotates, which can lead to the production of primary nitrosoamines by acidification (Shaburov, Vasil’eva, & El'tsov, 1974).

Antitumor Activity

Research has identified various benzothiazole molecules, including those substituted with bromo and methyl groups, as potent inhibitors of specific human cancer cell lines. These compounds have demonstrated potent inhibitory activity in vitro against a range of human breast cancer cell lines, extending their potential as candidates for cancer treatment (Shi et al., 1996).

Chemical and Physical Properties

The chemical and physical properties of benzothiazole derivatives, including their high water solubility and potential as fluorescent and colorimetric pH probes, have been explored. Such probes are useful for monitoring acidic and alkaline solutions and could potentially serve as real-time pH sensors for intracellular pH imaging due to their high stability, selectivity, and large Stokes shifts (Diana, Caruso, Tuzi, & Panunzi, 2020).

Synthesis Methods

Novel synthesis methods for benzothiazoles from 2-bromoanilides have been developed, involving reactions with alkyl thiolate under palladium catalysts. These methods provide convenient routes to substituted benzothiazoles, highlighting the versatility of these compounds in chemical synthesis (Itoh & Mase, 2007).

Environmental Presence and Human Exposure

The occurrence of benzothiazoles, including those with bromo and methyl substitutions, in the environment and their potential human exposure have been studied. These compounds are widely used in various applications, including corrosion inhibitors and rubber materials. Analyzing their presence in human urine across different countries offers insights into the global exposure and biotransformation of these chemicals (Asimakopoulos, Wang, Thomaidis, & Kannan, 2013).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been implicated in the synthesis of cholinergic drugs for treating gastrointestinal diseases and in the preparation of tricyclic indole and dihydroindole derivatives as inhibitors of guanylate cyclase .

Mode of Action

It’s known that bromination at the benzylic position can occur via a free radical reaction . In this process, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH), resulting in a benzylic radical that can react with NBS to form the brominated compound .

Biochemical Pathways

Similar compounds have been used in the synthesis of β-ketoesters and tricyclic tetrahydrobenzindoles via c-h insertion reactions .

Result of Action

Similar compounds have been used in the synthesis of various pharmaceuticals and bioactive compounds .

Action Environment

It’s known that the compound is a liquid at room temperature and has a boiling point of 2892±90 C at 760 mmHg .

Properties

IUPAC Name |

2-bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNS/c1-5-2-3-6-7(4-5)11-8(9)10-6/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBOTBULJGEUMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(4-chlorophenyl){2-[(3-ethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2890695.png)

![3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea](/img/structure/B2890698.png)

![3-(3-methoxybenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2890700.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2890706.png)

![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2890708.png)